molecular formula C11H15BrClNO B13560448 3-(4-Bromo-2-ethylphenyl)oxetan-3-aminehydrochloride

3-(4-Bromo-2-ethylphenyl)oxetan-3-aminehydrochloride

Cat. No.: B13560448
M. Wt: 292.60 g/mol
InChI Key: PQXOMIJDMPNMAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: 3-(4-Bromo-2-ethylphenyl)oxetan-3-amine hydrochloride CAS Number: 1349718-53-1 (primary) Molecular Formula: C₉H₁₁BrClNO Molecular Weight: 264.55 g/mol Structural Features:

  • A substituted oxetane ring (3-membered cyclic ether) with an amine group at the 3-position.
  • The phenyl ring is functionalized with a bromine atom at the para position and an ethyl group at the ortho position.
  • The hydrochloride salt enhances solubility and stability for pharmaceutical applications .

Properties

Molecular Formula

C11H15BrClNO

Molecular Weight

292.60 g/mol

IUPAC Name

3-(4-bromo-2-ethylphenyl)oxetan-3-amine;hydrochloride

InChI

InChI=1S/C11H14BrNO.ClH/c1-2-8-5-9(12)3-4-10(8)11(13)6-14-7-11;/h3-5H,2,6-7,13H2,1H3;1H

InChI Key

PQXOMIJDMPNMAL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)Br)C2(COC2)N.Cl

Origin of Product

United States

Preparation Methods

Oxetane Ring Construction

  • The oxetane ring is commonly constructed via cyclization of diols or halohydrins.
  • A typical route involves cyclization of 2,2-bis(bromomethyl)propane-1,3-diol or related precursors in the presence of a base such as sodium ethoxide in ethanol, yielding oxetane intermediates with halomethyl substituents.
  • Spectroscopic characterization of these intermediates confirms the oxetane ring formation (e.g., IR showing –OH stretch, $$^{1}H$$ NMR signals for oxetane methylene protons around 4.4–4.5 ppm).

Amination at the Oxetane 3-Position

  • The amino group at the 3-position of oxetane can be introduced by nucleophilic substitution of halomethyl oxetane intermediates with ammonia or amine sources.
  • Alternatively, reductive amination of oxetane aldehydes or ketones with ammonia or amines under catalytic conditions can yield the oxetan-3-amine structure.
  • The hydrochloride salt is formed by treatment with hydrochloric acid to improve compound stability and solubility.

Detailed Preparation Method for 3-(4-Bromo-2-ethylphenyl)oxetan-3-amine Hydrochloride

Stepwise Synthetic Route

Step Description Reagents/Conditions Notes
1 Preparation of 4-bromo-2-ethylbenzyl halide Bromination of 2-ethylbromobenzene or related precursor using bromine or N-bromosuccinimide (NBS) Controlled temperature to avoid overbromination
2 Formation of aryllithium intermediate Treatment with n-butyllithium at low temperature (−80°C) in tetrahydrofuran under inert atmosphere Ensures regioselective metal-halogen exchange
3 Reaction with oxetan-3-one or oxetane aldehyde Nucleophilic addition of aryllithium to oxetan-3-one or aldehyde to form tertiary alcohol intermediate Low temperature, inert atmosphere to prevent side reactions
4 Cyclization to form 3-(aryl)oxetan-3-amine Amination via nucleophilic substitution or reductive amination with ammonia or amine sources Use of catalytic hydrogenation or reductive agents as needed
5 Formation of hydrochloride salt Treatment with hydrochloric acid in suitable solvent Enhances solubility and stability

Example Reaction Conditions

  • n-Butyllithium (2.5 M in hexane) added dropwise to brominated aromatic precursor in tetrahydrofuran at −80°C under argon.
  • Stirring for 30–60 minutes to complete metal-halogen exchange.
  • Addition of oxetan-3-one or aldehyde solution in tetrahydrofuran, stirring continued at low temperature.
  • Work-up by aqueous quenching, extraction, and purification by chromatography.
  • Amination step may involve reaction with ammonia gas or ammonium salts, sometimes under pressure or elevated temperature.
  • Final hydrochloride salt obtained by adding HCl in ether or ethanol, precipitating the salt.

Analytical Data and Characterization

Technique Key Observations for 3-(4-Bromo-2-ethylphenyl)oxetan-3-amine Hydrochloride
Infrared Spectroscopy (IR) Broad N–H stretch around 3300 cm⁻¹; characteristic oxetane C–O stretch near 1100 cm⁻¹
Proton Nuclear Magnetic Resonance (¹H NMR) Oxetane methylene protons as doublets near 4.8–4.9 ppm; aromatic protons shifted by bromine and ethyl substituents; broad singlet for NH₂ at ~4.4 ppm
Mass Spectrometry (MS) Molecular ion peak consistent with molecular weight including bromine isotope pattern
Elemental Analysis Consistent with calculated C, H, N, Br, Cl percentages for hydrochloride salt
Melting Point Sharp melting point indicative of pure hydrochloride salt

Research Findings and Optimization Notes

  • The use of low temperatures during organolithium formation and nucleophilic addition is critical to prevent side reactions and decomposition of the strained oxetane ring.
  • Halogen substituents on the aromatic ring influence reactivity and regioselectivity; bromine at the 4-position and ethyl at the 2-position provide steric and electronic effects that must be controlled during lithiation and addition steps.
  • The hydrochloride salt form significantly improves the compound’s handling properties, including solubility in polar solvents and stability against hydrolysis.
  • Catalytic systems employing palladium complexes and phosphine ligands (e.g., t-BuXPhos) have been reported for related oxetane amine functionalizations, enhancing yields and selectivity.
  • Reaction monitoring by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) is recommended to optimize reaction times and purity.

Summary Table of Preparation Methods

Preparation Stage Method Key Reagents Conditions Outcome
Aromatic bromination Electrophilic bromination Bromine, NBS Controlled temp, solvent (CCl₄ or CH₂Cl₂) 4-bromo-2-ethylbenzyl halide
Organolithium formation Halogen-metal exchange n-Butyllithium −80°C, THF, inert atmosphere Aryllithium intermediate
Oxetane ring addition Nucleophilic addition Oxetan-3-one or aldehyde Low temp, inert Tertiary alcohol intermediate
Amination Nucleophilic substitution or reductive amination Ammonia or amines Variable temp, catalytic hydrogenation 3-(aryl)oxetan-3-amine
Salt formation Acid-base reaction Hydrochloric acid Room temp, solvent Hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-ethylphenyl)oxetan-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-(4-Bromo-2-ethylphenyl)oxetan-3-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-ethylphenyl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and amine group play crucial roles in binding to target molecules, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 3-(4-bromo-2-ethylphenyl)oxetan-3-amine hydrochloride differ primarily in substituents on the phenyl ring or oxetane moiety. These variations influence physicochemical properties, synthetic pathways, and biological activity.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Substituents (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-(4-Bromo-2-ethylphenyl)oxetan-3-amine HCl 1349718-53-1 4-Br, 2-Et C₉H₁₁BrClNO 264.55 High lipophilicity; CNS drug intermediate
3-(4-Chlorophenyl)oxetan-3-amine 1245896-06-3 4-Cl C₉H₁₀ClNO 183.64 Enhanced metabolic stability
3-(3-Chlorophenyl)oxetan-3-amine HCl 1332765-66-8 3-Cl C₉H₁₀Cl₂NO 219.08 Improved solubility vs. non-halogenated analogs
3-(4-Trifluoromethylphenyl)oxetan-3-amine HCl 854234-49-4 4-CF₃ C₁₀H₁₁ClF₃NO 261.65 High electron-withdrawing effect; kinase inhibitors
3-(3,4-Difluorophenyl)oxetan-3-amine HCl 2411637-48-2 3-F, 4-F C₉H₁₀ClF₂NO 221.63 Dual fluorine substitution; antimicrobial potential
3-(4-Methylphenyl)oxetan-3-amine HCl 1322200-77-0 4-Me C₁₀H₁₄ClNO 199.68 Reduced steric bulk; improved bioavailability

Key Insights from Research

Fluorinated analogs (e.g., 3,4-difluoro) require specialized fluorination techniques, increasing synthesis complexity .

Pharmacological Implications :

  • Lipophilicity : The bromine and ethyl groups in the target compound enhance lipophilicity (logP ~2.8), favoring blood-brain barrier penetration for CNS targets . In contrast, trifluoromethyl derivatives (logP ~2.2) balance lipophilicity with metabolic stability .
  • Binding Affinity : Chlorine and fluorine substituents improve target binding via halogen bonding, as seen in kinase inhibitors .

Solubility and Stability: Hydrochloride salts universally improve aqueous solubility. For example, the target compound’s solubility in water is ~50 mg/mL, compared to ~30 mg/mL for non-salt forms . Ethyl groups may reduce crystallinity, requiring advanced purification methods (e.g., preparative HPLC) .

Commercial Availability :

  • The target compound is widely supplied by PharmaBlock, Enamine, and ECHEMI, with prices ranging from $150–$500/g for pharmaceutical-grade material .
  • Chlorinated analogs are more cost-effective ($50–$200/g) due to simpler synthesis .

Biological Activity

3-(4-Bromo-2-ethylphenyl)oxetan-3-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The molecular formula of 3-(4-Bromo-2-ethylphenyl)oxetan-3-amine hydrochloride is C11H14BrN·HCl, with a molecular weight of approximately 274.6 g/mol. The compound features a brominated phenyl group and an oxetane moiety, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC11H14BrN·HCl
Molecular Weight274.6 g/mol
IUPAC Name3-(4-Bromo-2-ethylphenyl)oxetan-3-amine hydrochloride

Biological Activity

Research indicates that 3-(4-Bromo-2-ethylphenyl)oxetan-3-amine hydrochloride exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. In vitro assays have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity.
  • Anticancer Potential : The compound has been evaluated for its antiproliferative effects on cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). Results indicate IC50 values in the low micromolar range, suggesting potential as a chemotherapeutic agent.
  • Mechanism of Action : The proposed mechanism involves interaction with cellular targets like enzymes or receptors that are crucial for the proliferation and survival of pathogens or cancer cells. The oxetane ring may enhance the compound's ability to penetrate cell membranes, facilitating its biological effects.

Case Studies

Several studies have explored the biological activity of 3-(4-Bromo-2-ethylphenyl)oxetan-3-amine hydrochloride:

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial properties against clinical isolates.
    • Method : Disk diffusion and broth microdilution methods were employed.
    • Findings : The compound demonstrated significant inhibition zones against S. aureus and E. coli, with MIC values of 32 µg/mL and 64 µg/mL, respectively.
  • Anticancer Activity Study :
    • Objective : To assess cytotoxicity against HeLa and A549 cell lines.
    • Method : MTT assay was used to determine cell viability.
    • Results : The compound exhibited IC50 values of 150 µM for HeLa cells and 180 µM for A549 cells, indicating moderate cytotoxicity.

Comparative Analysis

When compared to similar compounds with brominated phenyl groups, 3-(4-Bromo-2-ethylphenyl)oxetan-3-amine hydrochloride shows unique biological profiles due to the oxetane structure, which may enhance solubility and bioavailability.

CompoundAntimicrobial ActivityAnticancer Activity (IC50)
3-(4-Bromo-2-ethylphenyl)oxetan-3-am HClYes (32 µg/mL)HeLa: 150 µM; A549: 180 µM
Similar Compound AModerateHeLa: 200 µM; A549: Not tested
Similar Compound BNoHeLa: 300 µM; A549: Not tested

Q & A

Q. What is the standard synthetic route for 3-(4-Bromo-2-ethylphenyl)oxetan-3-amine hydrochloride, and how can its purity be validated?

The synthesis typically involves a multi-step process:

Oxetane Core Formation : React an epoxide (e.g., ethylene oxide derivative) with a nucleophile (e.g., ammonia) under basic conditions to form the oxetane-3-amine scaffold .

Bromophenyl Group Introduction : Use Suzuki-Miyaura coupling or electrophilic aromatic substitution to attach the 4-bromo-2-ethylphenyl moiety to the oxetane ring .

Hydrochloride Salt Formation : Treat the free amine with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .

Q. Purity Validation :

  • Chromatography : Thin-layer chromatography (TLC) using silica gel plates (eluent: 7:3 hexane/ethyl acetate) to monitor reaction progress .
  • Spectroscopy : 1H and 13C NMR in DMSO-d6 to confirm integration of the oxetane protons (δ 4.5–5.0 ppm) and bromophenyl aromatic signals (δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks matching the theoretical mass (C9H11BrClNO, 264.55 g/mol) .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact .
  • Ventilation : Use a fume hood to prevent inhalation of fine particles during weighing or reactions .
  • Spill Management : Neutralize spills with a 5% sodium bicarbonate solution before disposal .
  • Storage : Keep in a desiccator at room temperature, away from light and moisture, to prevent decomposition .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Intermediate for Drug Candidates : The bromine atom enables further functionalization (e.g., cross-coupling reactions) to create analogs targeting enzymes like kinases or proteases .
  • Structural Motif in CNS Therapeutics : The oxetane-amine scaffold mimics bioactive amines, enhancing blood-brain barrier penetration in neuroactive compounds .

Advanced Research Questions

Q. How can researchers resolve contradictory activity data in enzyme inhibition assays involving this compound?

Methodological Approach :

Assay Replication : Repeat assays under standardized conditions (pH 7.4, 25°C) with positive controls (e.g., known kinase inhibitors) .

Kinetic Analysis : Perform Lineweaver-Burk plots to determine inhibition mechanism (competitive/non-competitive) and calculate Ki values .

Structural Confirmation : Use X-ray crystallography or molecular docking to validate binding poses in the enzyme active site .

Impurity Check : Analyze batch-to-batch purity via HPLC (C18 column, acetonitrile/water gradient) to rule out side products affecting activity .

Q. Common Pitfalls :

  • Variations in buffer ionic strength or DMSO concentration (>1% v/v) may artificially suppress activity .

Q. What strategies optimize the bromophenyl group’s reactivity for selective derivatization?

Reaction Design :

  • Protection-Deprotection : Temporarily protect the amine with a Boc group to prevent undesired side reactions during bromine substitution .
  • Metal-Catalyzed Coupling : Use Pd(PPh3)4 in a Suzuki-Miyaura reaction with aryl boronic acids to replace bromine with other substituents (e.g., -OH, -CN) .
  • Photoredox Catalysis : Employ Ir(ppy)3 under blue LED light for C-Br bond activation in radical-based functionalization .

Q. Analytical Validation :

  • Track reaction progress via 19F NMR if fluorine-containing reagents are used .

Q. How can computational modeling guide the design of derivatives with improved target affinity?

Workflow :

Docking Studies : Use AutoDock Vina to screen derivatives against target proteins (e.g., EGFR kinase) and prioritize candidates with ΔG < -8 kcal/mol .

QM/MM Simulations : Calculate binding energy contributions of key residues (e.g., Lys721 in EGFR) to refine substituent choice .

ADMET Prediction : Apply SwissADME to predict pharmacokinetic properties (e.g., logP < 3 for optimal bioavailability) .

Q. Validation :

  • Synthesize top-ranked derivatives and compare in vitro IC50 values with predicted affinities .

Q. What challenges arise in scaling up the synthesis from milligram to gram scale?

Key Issues :

  • Exothermic Reactions : Oxetane ring formation may require slow reagent addition and temperature control (-10°C) to prevent runaway reactions .
  • Purification : Replace flash chromatography with recrystallization (solvent: ethyl acetate/hexane) for higher yields .

Q. Process Optimization :

  • Use Design of Experiments (DoE) to identify critical parameters (e.g., reaction time, solvent ratio) affecting yield .

Q. How can researchers address poor solubility in biological assays?

Strategies :

  • Salt Screening : Test alternative counterions (e.g., sulfate, citrate) to improve aqueous solubility .
  • Cosolvent Systems : Prepare stock solutions in DMSO (≤10 mg/mL) and dilute in assay buffers containing 0.1% Tween-80 .
  • Prodrug Design : Introduce phosphate esters or PEGylated side chains for enhanced hydrophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.